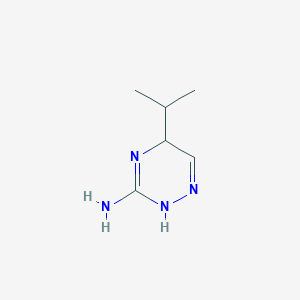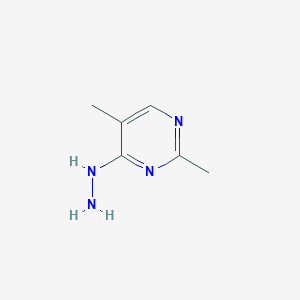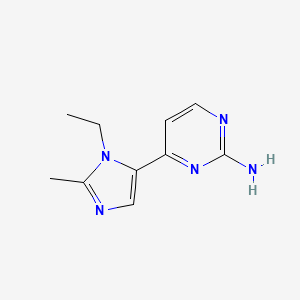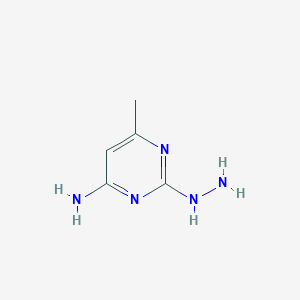![molecular formula C7H8O3 B13106438 (2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13106438.png)
(2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4S)-3,7-dioxatricyclo[43002,4]nonan-8-one is a unique organic compound characterized by its tricyclic structure containing oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one typically involves multiple steps. One common method includes the cyclization of a suitable precursor under specific conditions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents and temperatures to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.
Scientific Research Applications
Chemistry
In chemistry, (2R,4S)-3,7-dioxatricyclo[43002,4]nonan-8-one is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be used in the study of enzyme mechanisms and as a potential inhibitor of specific biological pathways. Its structure allows it to interact with various biological molecules, making it a valuable tool in biochemical research.
Medicine
In medicine, (2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one may have potential therapeutic applications. Research is ongoing to explore its use as a drug candidate for various diseases, including cancer and infectious diseases.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tricyclic structures with oxygen atoms, such as:
- 1,2,4-triazole-containing scaffolds
- Interhalogen compounds
Uniqueness
What sets (2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one apart is its specific stereochemistry and the presence of the dioxatricyclic structure. This unique arrangement allows for specific interactions with biological molecules and makes it a valuable compound for various applications.
Properties
Molecular Formula |
C7H8O3 |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
(2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one |
InChI |
InChI=1S/C7H8O3/c8-6-1-3-4(9-6)2-5-7(3)10-5/h3-5,7H,1-2H2/t3?,4?,5-,7+/m0/s1 |
InChI Key |
MUIDESAARNCREM-UNCNIZGESA-N |
Isomeric SMILES |
C1[C@H]2[C@H](O2)C3C1OC(=O)C3 |
Canonical SMILES |
C1C2C(CC(=O)O2)C3C1O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Phenyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione](/img/structure/B13106369.png)


![4,4,5,5-Tetramethyl-2-(4'-(naphthalen-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B13106390.png)


![(S)-tert-Butyl 2,6-dihydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate](/img/structure/B13106413.png)
![2-[[(2R)-3-[2-(2-methoxyethoxy)ethoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetic acid](/img/structure/B13106414.png)

![1,1'-[2-Methyl-3-(pent-2-enyl)-2-cyclopenten-1-ylidene]bis(1H-indole)](/img/structure/B13106420.png)



